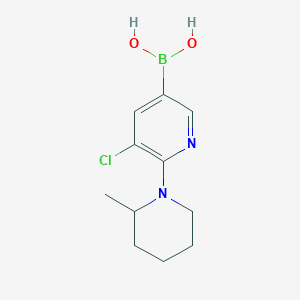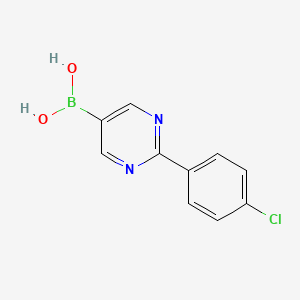
2-(4-Chlorophenyl)pyrimidine-5-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(4-Chlorophenyl)pyrimidin-5-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both a pyrimidine ring and a chlorophenyl group in its structure makes it a versatile reagent in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Chlorophenyl)pyrimidin-5-yl)boronic acid typically involves the reaction of 2-(4-chlorophenyl)pyrimidine with a boronic acid derivative. One common method is the palladium-catalyzed borylation of the corresponding halopyrimidine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, under an inert atmosphere at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of (2-(4-Chlorophenyl)pyrimidin-5-yl)boronic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. The choice of solvents, catalysts, and purification methods are critical factors in ensuring the high purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-(4-Chlorophenyl)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol or alcohol derivatives.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a proton source.
Common Reagents and Conditions
Palladium Catalysts: Such as Pd(PPh3)4 or Pd(OAc)2.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), ethanol.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Major Products Formed
Biaryl Compounds: Formed via Suzuki–Miyaura coupling.
Phenols and Alcohols: Formed via oxidation.
Hydrocarbons: Formed via protodeboronation.
Aplicaciones Científicas De Investigación
(2-(4-Chlorophenyl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The primary mechanism of action for (2-(4-Chlorophenyl)pyrimidin-5-yl)boronic acid in Suzuki–Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of the desired carbon-carbon bond . The presence of the chlorophenyl and pyrimidine groups enhances the reactivity and selectivity of the compound in these reactions.
Comparación Con Compuestos Similares
Similar Compounds
(2-Chloropyrimidin-5-yl)boronic acid: Similar structure but lacks the chlorophenyl group.
2-Chlorophenylboronic acid: Contains the chlorophenyl group but lacks the pyrimidine ring.
Pyrimidine-5-boronic acid: Contains the pyrimidine ring but lacks the chlorophenyl group.
Uniqueness
(2-(4-Chlorophenyl)pyrimidin-5-yl)boronic acid is unique due to the presence of both the chlorophenyl and pyrimidine groups, which confer distinct reactivity and selectivity in chemical reactions. This dual functionality makes it a valuable reagent in the synthesis of complex organic molecules.
Propiedades
Fórmula molecular |
C10H8BClN2O2 |
|---|---|
Peso molecular |
234.45 g/mol |
Nombre IUPAC |
[2-(4-chlorophenyl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C10H8BClN2O2/c12-9-3-1-7(2-4-9)10-13-5-8(6-14-10)11(15)16/h1-6,15-16H |
Clave InChI |
APUFDJWDXZUCTA-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(N=C1)C2=CC=C(C=C2)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(4-bromophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14081613.png)
![[4-(3-Hydroxy-3-methyloct-1-enyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B14081619.png)

![1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, 4,10-bis[2,3-dihydroxy-1-(hydroxymethyl)propyl]-](/img/structure/B14081625.png)
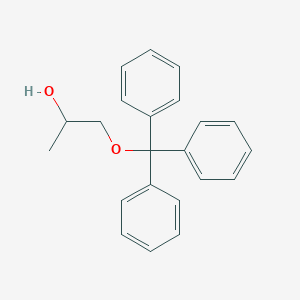
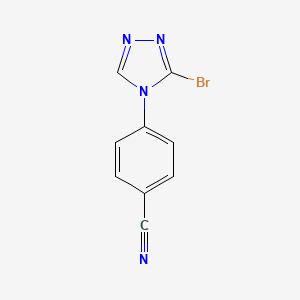
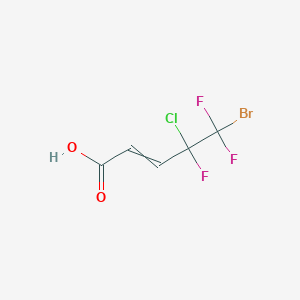

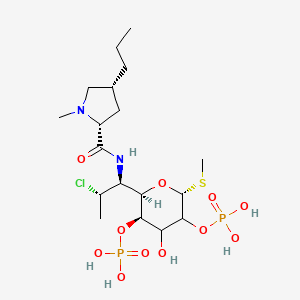
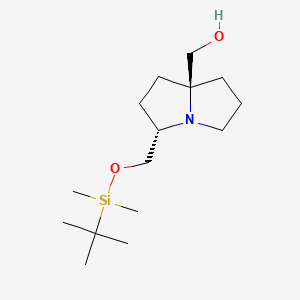
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B14081683.png)
![2,2'-(4-Bromopyridine-2,6-diyl)bis(1H-benzo[d]imidazole)](/img/structure/B14081684.png)
![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081698.png)
